氢溴酸索非卡品

描述

Synthesis Analysis

The synthesis of sophocarpine hydrobromide can be derived from its parent compound, sophocarpine. A notable approach for the synthesis or semi-synthesis of sophocarpine-related compounds involves modifications of matrine, another alkaloid from the same plant source. Li et al. (2014) described a metal-free, environment-friendly, and efficient method for the semi-synthesis of sophocarpine from matrine, achieving a high overall yield. This process could potentially be adapted for the synthesis of sophocarpine hydrobromide by incorporating hydrobromic acid at an appropriate stage to form the hydrobromide salt (Li, Chaojie; Liu, Yuxiu; Wang, Qingmin, 2014).

Molecular Structure Analysis

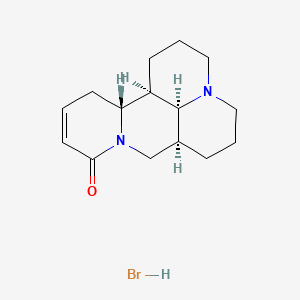

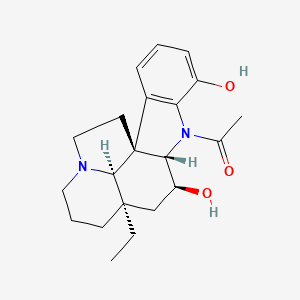

Sophocarpine belongs to the matrine-type alkaloids, characterized by their complex tetracyclic quinolizidine structure. Galasso et al. (2006) conducted a detailed study on the molecular and electronic structure of matrine-type alkaloids, including sophocarpine, revealing the conformational preferences and electronic characteristics of these compounds. Such analysis is crucial for understanding the reactivity and biological interactions of sophocarpine hydrobromide at the molecular level (Galasso, V.; Asaro, F.; Berti, F.; Pergolese, B.; Kovač, B.; Pichierri, F., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of sophocarpine hydrobromide can be inferred from studies on sophocarpine. Sophocarpine's interactions with biological systems, such as its inhibitory effects on certain cytochrome P450 enzymes, suggest its potential to participate in metabolic and pharmacokinetic interactions. Zhang et al. (2019) demonstrated that sophocarpine could inhibit the activity of specific cytochrome P450 isoforms, which might affect the metabolism of other drugs. These findings are relevant for understanding the chemical properties and reactions of sophocarpine hydrobromide within biological contexts (Zhang, Jingwei; Li, Chuansheng; Zhang, Jingfa; Zhang, Fan, 2019).

科学研究应用

抗心律失常特性:氢溴酸索非卡品已显示出对动物模型中各种类型的室性心律失常的有效性,包括由 CaCl2、乌头碱、毛花苷和冠状动脉闭塞和再灌注诱发的室性心律失常。然而,它没有对兔子和分离的兔子心脏中 CaCl2-ACh 诱发的房颤或氯仿-肾上腺素和毛花苷诱发的心律失常表现出抗心律失常作用。这表明其作为室性心律失常治疗的潜力,其作用与心肌 β 受体没有密切联系 (赵、李和林,1983 年).

肝纤维化治疗:索非卡品已显示出显着的缓解肝纤维化的疗效。在大鼠肝纤维化模型中,索非卡品降低了血清转氨酶和总胆红素水平,抑制了细胞外基质沉积,并阻止了肝纤维化的发展。它还抑制了各种纤维化标志物和细胞因子的表达,表明其作为慢性肝病的化疗药物的潜力 (钱等人,2014 年).

心脏纤维化预防:索非卡品已被发现对心脏组织具有抗纤维化作用。在一项涉及压力超负荷诱发心脏纤维化的老鼠的研究中,口服索非卡品导致心脏功能下降,炎症细胞因子水平降低,心脏纤维化减弱。这表明它在调节促炎细胞因子表达和胶原含量水平之间的平衡中发挥作用 (李等人,2014 年).

炎症性疾病和自身免疫性疾病:索非卡品在治疗炎症性疾病和自身免疫性疾病方面显示出有希望的结果。例如,它有效抑制了小鼠 T 细胞介导的肝病模型中的肝脏炎症和损伤,并抑制了类风湿性滑膜样成纤维细胞和患有胶原诱导性关节炎的小鼠的炎症反应。这些发现表明索非卡品作为类风湿关节炎和其他炎症性疾病的治疗选择的潜力 (桑等人,2017 年) (朱和朱,2017 年).

抗癌特性:索非卡品已在包括前列腺癌在内的各种癌细胞系中显示出抗癌特性。它抑制细胞增殖,诱导细胞凋亡,并调节凋亡相关蛋白的表达。体内研究还表明,索非卡品阻碍肿瘤进展,表明其作为癌症治疗中治疗剂的潜力 (董等人,2017 年).

神经保护作用:索非卡品已显示出对大鼠短暂性局灶性脑缺血的神经保护作用。它减少了梗塞总量,改善了神经功能,并减少了凋亡细胞的数量。保护机制可能与酸敏感离子通道 1 (ASIC1) 的下调有关 (一峰等人,2011 年).

潜在药物相互作用:索非卡品与人肝细胞色素 P450 酶的相互作用已被研究,表明其可能与其他通过 CYP3A4 和 2C9 代谢的共同给药药物引起药代动力学药物相互作用 (张等人,2019 年).

恶病质的治疗:索非卡品已显示出预防结肠26腺癌诱导的小鼠恶病质相关症状的有效性。它抑制促炎细胞因子 TNF-α 和 IL-6 的产生,表明其在治疗恶病质方面的潜力 (张等人,2008 年).

作用机制

- Cellular effects include apoptosis (programmed cell death), autophagy, and altered signaling pathways .

- For instance, it suppresses PI3K/AKT signaling in gastric cancer cells, leading to apoptosis and autophagy .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

安全和危害

属性

IUPAC Name |

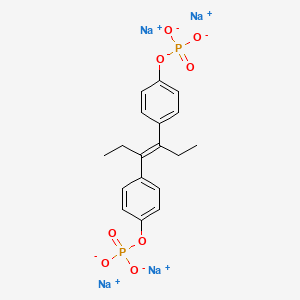

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQEIQEBNYSFK-PUILLJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6483-15-4 (Parent) | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00999263 | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78003-71-1 | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?

A1: While the exact mechanism is not fully elucidated in the provided research, Sophocarpine Hydrobromide appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.

Q2: What is the role of the central nervous system in the bronchospasmolytic effect of Sophocarpine Hydrobromide?

A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of Sophocarpine Hydrobromide. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

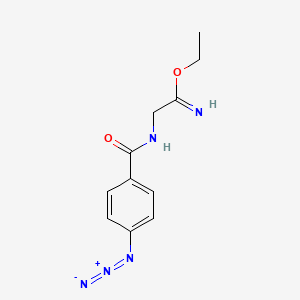

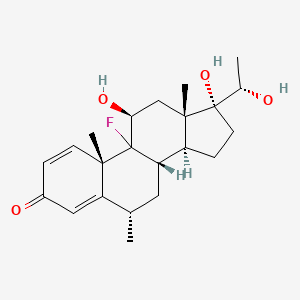

![N-[2-[1-methyl-5-[[(4-methylphenyl)-oxomethyl]amino]-2-benzimidazolyl]ethyl]-2-furancarboxamide](/img/structure/B1228472.png)